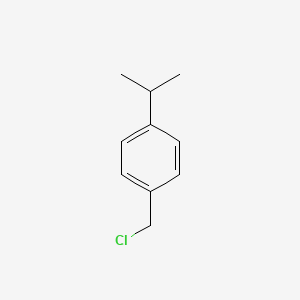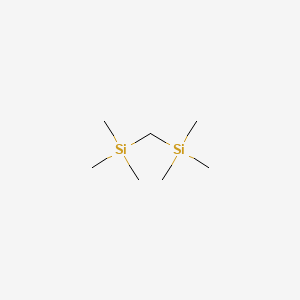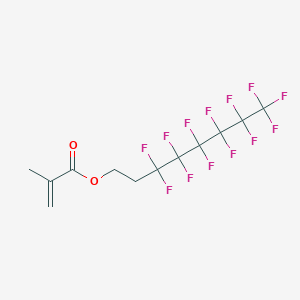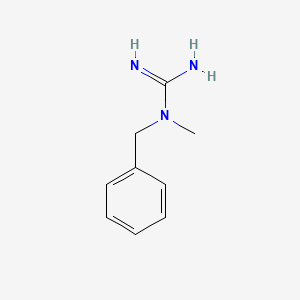
N-Benzyl-N-Methylguanidine
描述
N-Benzyl-N-Methylguanidine is a chemical compound with the molecular formula C9H13N3. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
准备方法
Synthetic Routes and Reaction Conditions: N-Benzyl-N-Methylguanidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl isothiocyanate, followed by the addition of ammonia or an amine to form the guanidine structure. The reaction typically requires a catalyst, such as a metal salt, and is conducted under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid-supported reagents to facilitate the guanylation process. This method allows for the efficient synthesis of the compound on a larger scale, ensuring high yields and purity .
化学反应分析
Types of Reactions: N-Benzyl-N-Methylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Imines or amides.
Reduction: Secondary amines.
Substitution: Various substituted guanidines.
科学研究应用
N-Benzyl-N-Methylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: The compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an α2-noradrenaline receptor antagonist.
Industry: this compound is used in the production of various pharmaceuticals and agrochemicals
作用机制
The mechanism of action of N-Benzyl-N-Methylguanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, influencing their activity. This compound is known to inhibit certain kinases and bind to DNA, affecting cellular processes .
相似化合物的比较
- N-Cyclohexylguanidine
- N-Propylguanidine
- 1,1-Diethylguanidine
Comparison: N-Benzyl-N-Methylguanidine is unique due to its benzyl and methyl substituents, which confer distinct chemical properties and biological activities. Compared to other guanidine derivatives, it has a higher affinity for certain molecular targets and exhibits different reactivity patterns in chemical reactions .
属性
IUPAC Name |
1-benzyl-1-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12(9(10)11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUWBAUPQXBXBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274497 | |
| Record name | N-Benzyl-N-Methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7565-19-7 | |
| Record name | N-Benzyl-N-Methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Benzyl-N-Methylguanidine interact with the nervous system?
A1: Research suggests that this compound acts as an antagonist of adrenergic neurone blockade. [] This means it can restore the responses of tissues, such as the nictitating membrane, to nerve stimulation after the administration of sympathetic blocking drugs. [] Interestingly, this reversing action appears to be specific to adrenergic neurone blockade and does not affect the blockade of sympathetic ganglia or α-adrenergic receptors. []
Q2: What is the mechanism behind the hypotensive activity observed with this compound?
A2: Studies in various animal models, including cats, dogs, and rats, demonstrate that this compound possesses hypotensive activity. [] It appears to achieve this effect through a dual mechanism: blockade of adrenergic neurons and direct smooth muscle relaxation. [] This conclusion is based on observations that the compound potentiates the pressor responses of epinephrine and norepinephrine while inhibiting those induced by carotid occlusion, tyramine, and DMPP. []
Q3: Are there any structural analogs of this compound that exhibit different pharmacological properties?
A3: Yes, N,N-Diethylguanidine, a structural analog of this compound, exhibits distinct pharmacological properties. [] While both compounds share a guanidine core, the diethyl substitution in N,N-Diethylguanidine confers both curare-like and ganglionic blocking properties. [] This highlights the significant influence of substituents on the pharmacological profile of guanidine derivatives.
Q4: What is the significance of the pigment formation observed in the reaction of 1-Benzyl-1-Methylguanidine with diacetyl?
A4: The reaction of 1-Benzyl-1-Methylguanidine (another name for this compound) with diacetyl yields a reddish-purple pigment. [] Structural characterization using techniques like IR, NMR, and mass spectrometry revealed this pigment to be 2-(N-benzyl-N-methylamino)-4-methyl-5-(1-oxo-1,2-dihydro-2-naphthylidenemethyl)-imidazole. [] This finding contributes to understanding the reactivity of this compound and its potential to form complex heterocyclic structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



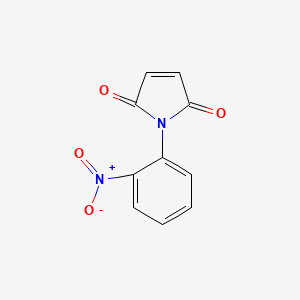
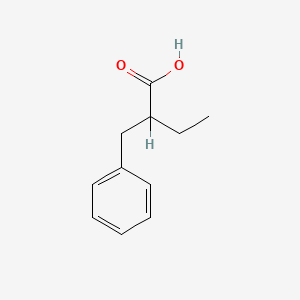
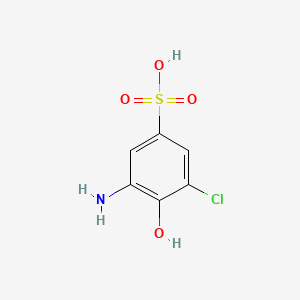
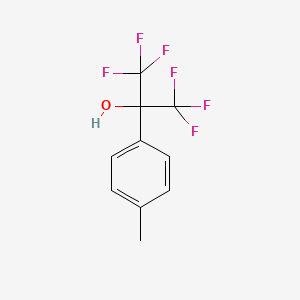
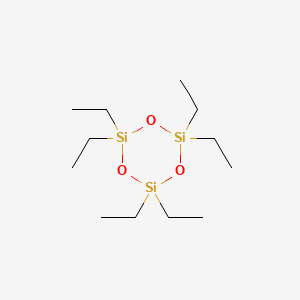
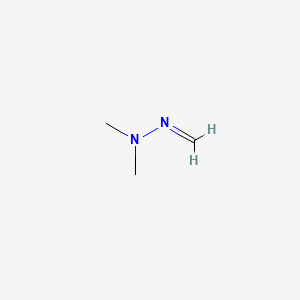
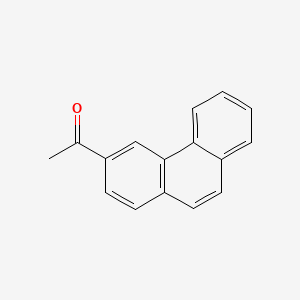
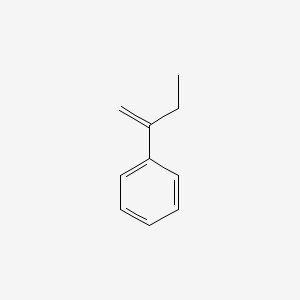
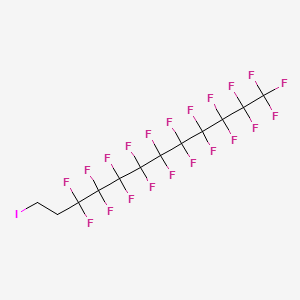
![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)
